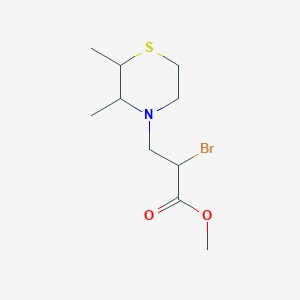
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a bromine atom, a methyl ester group, and a thiomorpholine ring with two methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the thiomorpholine ring.
Ethyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H18BrNO2S |
|---|---|
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate |
InChI |
InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KGOZRGYVAYDLAF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCN1CC(C(=O)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


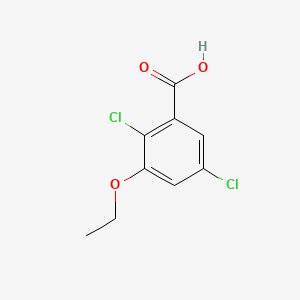
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
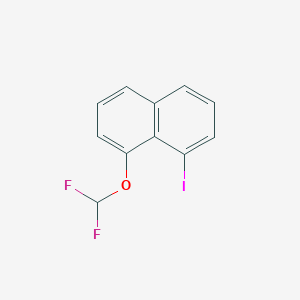
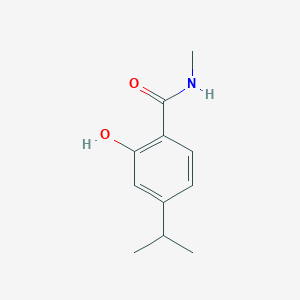
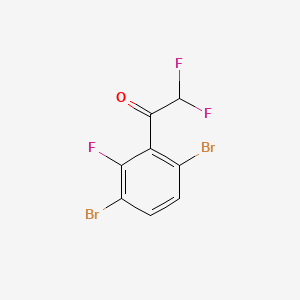
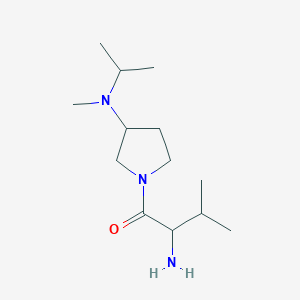

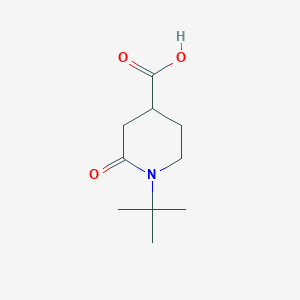
![2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
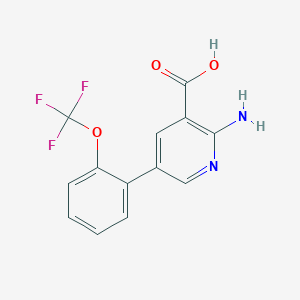
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
